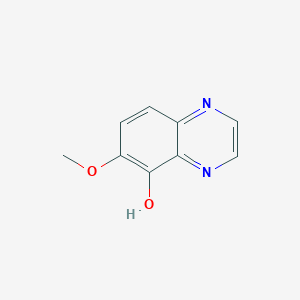

6-Methoxyquinoxalin-5-ol

Description

Structure

3D Structure

Properties

CAS No. |

62163-13-7 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

6-methoxyquinoxalin-5-ol |

InChI |

InChI=1S/C9H8N2O2/c1-13-7-3-2-6-8(9(7)12)11-5-4-10-6/h2-5,12H,1H3 |

InChI Key |

COAGYGOCQRQLLM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=NC=CN=C2C=C1)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies for 6 Methoxyquinoxalin 5 Ol

Reactivity Profiles of the Quinoxaline (B1680401) Nitrogen Atoms

The two nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline core are inherently nucleophilic due to the presence of lone pairs of electrons. This nucleophilicity allows for a range of reactions, primarily N-alkylation and N-oxidation.

N-Alkylation: Treatment of 6-methoxyquinoxalin-5-ol with alkyl halides or other alkylating agents would be expected to yield a mixture of mono- and di-quaternized quinoxalinium salts. The regioselectivity of this reaction would likely be influenced by steric and electronic factors.

N-Oxidation: Oxidation of the quinoxaline nitrogens can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. This would lead to the formation of the corresponding N-oxides, which can further influence the reactivity of the heterocyclic system.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of the Quinoxaline Core

The benzene portion of the quinoxaline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyrazine ring. However, the presence of the electron-donating hydroxyl and methoxy (B1213986) groups at the 5- and 6-positions, respectively, would be expected to activate the benzene ring towards these reactions.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely proceed at the positions ortho and para to the activating hydroxyl and methoxy groups. The precise regioselectivity would depend on the specific reaction conditions and the directing effects of the substituents.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the quinoxaline core is generally difficult and requires the presence of a good leaving group and strong electron-withdrawing groups. In the case of this compound, such reactions are not anticipated to be facile without prior modification of the ring system.

Selective Chemical Modifications at the Hydroxyl Moiety of this compound

The hydroxyl group at the 5-position is a key site for functionalization, allowing for a variety of chemical modifications.

Etherification and Esterification Reactions

Etherification: The phenolic hydroxyl group can be readily converted to an ether through Williamson ether synthesis, reacting with an alkyl halide in the presence of a base. This allows for the introduction of a wide range of alkyl or aryl groups.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions will yield the corresponding esters. This transformation is useful for modifying the polarity and biological activity of the molecule.

Targeted Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidant and reaction conditions, this could lead to the formation of a quinone-like structure. Careful selection of reagents would be necessary to achieve selective oxidation without affecting other parts of the molecule.

Functional Group Interconversions of the Methoxy Substituent

The methoxy group at the 6-position can also be a target for chemical modification.

Demethylation: Cleavage of the methyl ether can be achieved using strong acids like HBr or Lewis acids such as BBr₃, to yield the corresponding dihydroxyquinoxaline. This transformation can be a crucial step in the synthesis of certain derivatives.

Formation of Fused Heterocyclic Systems Derived from this compound Precursors

The presence of the hydroxyl and methoxy groups, along with the quinoxaline core, provides opportunities for the construction of more complex, fused heterocyclic systems. For instance, the hydroxyl group could participate in intramolecular cyclization reactions with a suitably positioned functional group introduced elsewhere on the molecule. While specific examples for this compound are not readily found, the general principles of heterocyclic synthesis suggest that this compound could serve as a valuable precursor for the synthesis of novel polycyclic aromatic systems.

Metal-Mediated Cross-Coupling Reactions for Advanced Functionalization of the Quinoxaline Scaffold

The strategic functionalization of the quinoxaline core is a key objective in medicinal chemistry and materials science, owing to the diverse biological and photophysical properties of its derivatives. Metal-mediated cross-coupling reactions have emerged as powerful and versatile tools for the late-stage modification of heterocyclic scaffolds, including the quinoxaline system. These reactions, predominantly catalyzed by palladium complexes, enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. This allows for the introduction of a wide array of substituents onto the quinoxaline ring, thereby modulating its steric and electronic properties.

While specific literature detailing cross-coupling reactions directly on this compound is not extensively available, the reactivity of the quinoxaline scaffold in such transformations is well-documented. The principles of these reactions can be extrapolated to predict the potential for advanced functionalization of this compound. Key among these methods are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For a substrate like this compound, prior conversion of one of the aromatic positions to a halide (e.g., bromide or chloride) or a triflate would be necessary to serve as the electrophilic partner in the coupling. The reaction mechanism generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates.

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed cross-coupling reaction that forms C-N bonds by coupling an aryl halide or triflate with an amine. wikipedia.orglibretexts.org This reaction has broad applicability for the synthesis of arylamines. wikipedia.org Similar to the Suzuki-Miyaura coupling, functionalization of the this compound core via Buchwald-Hartwig amination would first require the introduction of a suitable leaving group on the aromatic ring. The catalytic cycle also proceeds through oxidative addition, followed by amine coordination and deprotonation, and subsequent reductive elimination to form the C-N bond. jk-sci.com The development of sophisticated phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under milder conditions. wikipedia.org

The regioselectivity of these cross-coupling reactions on the quinoxaline scaffold is influenced by both electronic and steric factors. In the case of this compound, the existing methoxy and hydroxyl groups would exert an electronic influence on the aromatic ring, potentially directing the initial halogenation step and influencing the reactivity of the resulting halide in the subsequent cross-coupling reaction.

Below is a table summarizing the key aspects of these metal-mediated cross-coupling reactions and their potential application to the this compound scaffold.

| Reaction Type | Bond Formed | Key Reactants | Catalyst System | Potential Application for this compound |

| Suzuki-Miyaura Coupling | C-C | Aryl/Vinyl Halide or Triflate, Organoboron Compound | Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with Ligands | Introduction of aryl, heteroaryl, or alkyl groups to the quinoxaline core after prior halogenation. |

| Buchwald-Hartwig Amination | C-N | Aryl Halide or Triflate, Primary or Secondary Amine | Palladium Catalyst with Phosphine Ligands (e.g., BINAP, XPhos) | Synthesis of various amino-substituted quinoxaline derivatives from a halogenated precursor. |

Detailed research into the direct functionalization of this compound using these powerful synthetic methods would be a valuable contribution to the field, enabling the synthesis of novel derivatives with potentially enhanced biological or material properties.

Advanced Spectroscopic and Structural Characterization of 6 Methoxyquinoxalin 5 Ol and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 6-Methoxyquinoxalin-5-ol, both ¹H and ¹³C NMR spectroscopy would provide critical information regarding the connectivity of atoms and the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The aromatic protons on the quinoxaline (B1680401) ring system will appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (doublets, triplets, etc.) will depend on the specific substitution pattern and the electronic effects of the methoxy and hydroxyl groups. The methoxy group protons are expected to appear as a sharp singlet at approximately 3.9-4.1 ppm. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration, but it is generally expected in the region of 5.0-6.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The aromatic carbons of the quinoxaline core will resonate in the range of 110-160 ppm. The carbon bearing the hydroxyl group (C-5) and the carbon with the methoxy group (C-6) will have their chemical shifts significantly influenced by these substituents. The methoxy carbon itself is expected to appear around 55-60 ppm. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.5 - 8.7 (d) | 145 - 148 |

| H-3 | 8.5 - 8.7 (d) | 145 - 148 |

| H-7 | 7.2 - 7.4 (d) | 115 - 118 |

| H-8 | 7.6 - 7.8 (d) | 125 - 128 |

| 5-OH | 5.0 - 6.0 (br s) | - |

| 6-OCH₃ | 3.9 - 4.1 (s) | 55 - 60 |

| C-2 | - | 145 - 148 |

| C-3 | - | 145 - 148 |

| C-4a | - | 138 - 141 |

| C-5 | - | 148 - 152 |

| C-6 | - | 155 - 158 |

| C-7 | - | 115 - 118 |

| C-8 | - | 125 - 128 |

| C-8a | - | 135 - 138 |

Note: These are predicted values based on known substituent effects on quinoxaline and related heterocyclic systems. Actual experimental values may vary.

High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique to determine the precise molecular weight of a compound and to deduce its elemental composition. For this compound (C₉H₈N₂O₂), the calculated exact mass is 176.0586 g/mol . HRMS analysis would be expected to show a molecular ion peak [M]⁺ at or very close to this value, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable information about the stability of the molecule and the nature of its chemical bonds. The fragmentation of this compound would likely proceed through the loss of stable neutral molecules or radicals.

Plausible Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at m/z 161.

Loss of carbon monoxide (CO): Loss of CO from the quinoxaline ring is a possible fragmentation pathway, resulting in a fragment at m/z 148.

Loss of formaldehyde (B43269) (CH₂O): The methoxy group could rearrange and be eliminated as formaldehyde, giving rise to a fragment at m/z 146.

Retro-Diels-Alder (RDA) reaction: The quinoxaline ring might undergo a retro-Diels-Alder reaction, leading to the cleavage of the pyrazine (B50134) ring.

Predicted Major Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 161 | [M - CH₃]⁺ |

| 148 | [M - CO]⁺ |

| 146 | [M - CH₂O]⁺ |

| 133 | [M - CH₃ - CO]⁺ |

| 118 | [M - CO - N₂]⁺ |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Expected IR Absorption Bands:

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.

C-H Aromatic Stretch: Absorption bands in the range of 3000-3100 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic quinoxaline ring.

C-H Aliphatic Stretch: The C-H stretching of the methoxy (-OCH₃) group is expected to appear in the 2850-2960 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system will give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the aryl ether (Ar-O-CH₃) and the phenol (B47542) (Ar-OH) will result in strong absorptions in the 1200-1300 cm⁻¹ and 1000-1250 cm⁻¹ regions, respectively.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene (B151609) ring will appear in the fingerprint region (600-900 cm⁻¹), and the pattern of these bands can provide information about the substitution pattern.

Summary of Predicted IR Frequencies for this compound:

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200 - 3500 | Broad, Medium-Strong |

| C-H (aromatic) | 3000 - 3100 | Medium-Weak |

| C-H (methoxy) | 2850 - 2960 | Medium-Weak |

| C=N, C=C (aromatic ring) | 1450 - 1650 | Medium-Strong |

| C-O (aryl ether) | 1200 - 1300 | Strong |

| C-O (phenol) | 1000 - 1250 | Strong |

| C-H (out-of-plane bend) | 600 - 900 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoxaline ring system is a chromophore that absorbs UV radiation, leading to π → π* and n → π* electronic transitions.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands. The high-energy π → π* transitions of the aromatic system are likely to appear in the shorter wavelength UV region (around 200-300 nm). The lower-energy n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are expected at longer wavelengths, possibly extending into the near-visible region. The presence of the electron-donating hydroxyl and methoxy groups is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoxaline.

Predicted UV-Vis Absorption Maxima for this compound:

| Transition Type | Predicted λmax (nm) | Solvent |

| π → π | ~230 - 250 | Ethanol (B145695)/Methanol |

| π → π | ~280 - 320 | Ethanol/Methanol |

| n → π* | ~350 - 400 | Ethanol/Methanol |

Note: The exact positions and intensities of the absorption bands can be influenced by the solvent polarity.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. arxiv.org A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry.

Planarity: Determination of the planarity of the quinoxaline ring system.

Conformation: The orientation of the methoxy group relative to the aromatic ring.

Intermolecular Interactions: Detailed information about how the molecules pack in the crystal lattice, including hydrogen bonding involving the hydroxyl group and π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the solid-state properties of the material.

While no specific crystal structure for this compound is publicly available, related quinoxaline derivatives often exhibit planar or near-planar ring systems and engage in various intermolecular interactions. nih.gov

Advanced Vibrational Spectroscopy Techniques for Conformational and Bonding Analysis

In addition to standard IR spectroscopy, advanced vibrational spectroscopy techniques such as Raman spectroscopy can provide complementary information for a more complete understanding of the vibrational modes of this compound.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. For this compound, Raman spectroscopy would be useful for characterizing the C=C and C=N stretching vibrations of the quinoxaline ring, as well as the vibrations of the carbon skeleton. The combination of IR and Raman data allows for a more comprehensive assignment of the vibrational modes of the molecule. For instance, studies on quinoline (B57606) derivatives have demonstrated the utility of Raman spectroscopy in identifying characteristic bands. libretexts.org

Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to predict the vibrational frequencies and intensities for both IR and Raman spectra. nih.gov Comparing the calculated spectra with experimental data can aid in the accurate assignment of the observed vibrational bands and provide insights into the conformational and bonding characteristics of the molecule.

Computational Chemistry and Theoretical Investigations of 6 Methoxyquinoxalin 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can determine the distribution of electrons within 6-Methoxyquinoxalin-5-ol, which in turn governs its stability and reactivity.

The electronic structure of this compound can be characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

From these orbital energies, several global reactivity descriptors can be calculated. These descriptors, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of the molecule's reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized (S = 1 / η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / (2η)).

These parameters are invaluable for predicting how this compound might interact with other chemical species. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile and will likely participate in reactions with nucleophiles. The distribution of the HOMO and LUMO across the molecular structure can also predict the sites for electrophilic and nucleophilic attack, respectively.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.87 |

| ELUMO | -1.24 |

| HOMO-LUMO Gap (ΔE) | 4.63 |

| Ionization Potential (I) | 5.87 |

| Electron Affinity (A) | 1.24 |

| Electronegativity (χ) | 3.555 |

| Chemical Hardness (η) | 2.315 |

| Chemical Softness (S) | 0.432 |

| Electrophilicity Index (ω) | 2.73 |

Density Functional Theory (DFT) Studies on Ground State and Excited State Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. This approach offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound.

In its ground state, DFT can be used to determine the optimized molecular geometry of this compound, which corresponds to the lowest energy arrangement of its atoms. This provides precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule.

For studying the excited state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. oatext.com TD-DFT can predict the electronic absorption spectrum of this compound, providing information about the wavelengths of light the molecule absorbs and the nature of the corresponding electronic transitions (e.g., n→π* or π→π*). This is crucial for understanding the molecule's photophysical properties and its potential applications in areas such as organic electronics or as a photosensitizer.

| Parameter | Value |

|---|---|

| C5-O Bond Length | 1.36 Å |

| C6-O Bond Length | 1.37 Å |

| O-CH3 Bond Length | 1.43 Å |

| C5-C6-C7-C8 Dihedral Angle | 0.5° |

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.45 | 359 | 0.12 | HOMO → LUMO |

| S0 → S2 | 4.10 | 302 | 0.25 | HOMO-1 → LUMO |

| S0 → S3 | 4.55 | 272 | 0.08 | HOMO → LUMO+1 |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical methods are excellent for studying the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a more realistic environment, such as in a solvent or interacting with other molecules. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations can be used to explore its conformational landscape. By simulating the molecule's motion over nanoseconds or even microseconds, researchers can identify the most stable conformations and the energy barriers between them. This is particularly relevant for the methoxy (B1213986) group, which can rotate relative to the quinoxaline (B1680401) ring.

Furthermore, MD simulations can provide detailed insights into the intermolecular interactions between this compound and solvent molecules. For example, in an aqueous solution, simulations can reveal the structure of the hydration shell around the molecule and identify specific hydrogen bonding patterns between the hydroxyl group and water molecules. This information is crucial for understanding the molecule's solubility and how it interacts in a biological environment. The analysis of radial distribution functions (RDFs) from the simulation trajectory can quantify the probability of finding a solvent atom at a certain distance from a solute atom, providing a detailed picture of the local solvent structure.

| Parameter | Value |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent Model | TIP3P Water |

| System Size | ~10,000 atoms |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Prediction of Spectroscopic Parameters through Ab Initio and Semi-Empirical Methods

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. Both high-level ab initio methods and more computationally efficient semi-empirical methods can be employed for this purpose.

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods, solve the Schrödinger equation with minimal reliance on experimental data. semanticscholar.org These methods can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants for this compound. DFT is also commonly used for this purpose and often yields results with accuracy comparable to more demanding ab initio methods.

Semi-empirical methods, such as AM1, PM3, or the more recent PM6 and PM7, use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to speed up calculations. semanticscholar.orgresearchgate.net While generally less accurate than ab initio or DFT methods, they are much faster and can be useful for quickly estimating spectroscopic properties, especially for larger molecules. researchgate.net These methods can also predict infrared vibrational frequencies, which can be compared with experimental IR spectra to aid in the assignment of vibrational modes.

| Carbon Atom | Experimental (ppm) | Calculated (DFT) (ppm) |

|---|---|---|

| C2 | 145.2 | 146.0 |

| C3 | 143.8 | 144.5 |

| C5 | 150.1 | 151.2 |

| C6 | 155.4 | 156.3 |

| C-OCH3 | 56.3 | 57.1 |

Elucidation of Reaction Mechanisms via Computational Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, and any intermediates and transition states that connect them.

For this compound, this approach could be used to study various reactions, such as electrophilic aromatic substitution, oxidation of the hydroxyl group, or nucleophilic substitution at the methoxy group. Using methods like DFT, researchers can locate the transition state structure for a given reaction step. The transition state is the highest energy point along the reaction coordinate and is a critical point for determining the reaction rate.

Once the transition state is found, its structure can be analyzed to understand the bonding changes occurring during the reaction. Furthermore, the activation energy (the energy difference between the reactants and the transition state) can be calculated. According to transition state theory, a higher activation energy corresponds to a slower reaction rate. By calculating the energies of all species along a proposed reaction pathway, computational chemists can determine the most likely mechanism for a given transformation of this compound.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 (σ-complex formation) | +15.2 |

| Intermediate (σ-complex) | +5.6 |

| Transition State 2 (proton loss) | +8.1 |

| Products | -10.4 |

Advanced Chemical Applications of 6 Methoxyquinoxalin 5 Ol Scaffolds in Material and Analytical Sciences

Design and Synthesis of Chemically-Functionalized Probes for Analytical Chemistry Research

The inherent structural features of the quinoxaline (B1680401) scaffold, such as its aromatic nature, nitrogen heteroatoms, and the presence of hydroxyl and methoxy (B1213986) functional groups in 6-Methoxyquinoxalin-5-ol, make it a promising platform for the design of chemically-functionalized probes for analytical chemistry. These functional groups offer sites for further chemical modification, allowing for the attachment of various moieties to enhance chromatographic retention or to act as spectroscopic markers.

Chromatographic Enhancers: While specific studies on this compound as a chromatographic enhancer are not available, the quinoxaline core can be functionalized to improve separation and detection in chromatographic methods. For instance, derivatization of the hydroxyl group could introduce functionalities that increase the compound's affinity for specific stationary phases, leading to better resolution in high-performance liquid chromatography (HPLC).

Spectroscopic Markers: Quinoxaline derivatives are known to exhibit fluorescence, a property that is highly valuable for spectroscopic markers. The electron-rich nature of the 6-methoxy and 5-hydroxyl substituents on the quinoxaline ring is expected to enhance its intrinsic fluorescence. Further functionalization can be used to tune the absorption and emission wavelengths, making it a versatile scaffold for creating probes for fluorescence spectroscopy. The nitrogen atoms in the pyrazine (B50134) ring can also coordinate with metal ions, leading to changes in the spectroscopic properties, which can be exploited for sensing applications.

Applications in Advanced Materials Science

The quinoxaline core is a recurring motif in various advanced materials due to its electronic properties, rigidity, and thermal stability.

Quinoxaline derivatives are recognized for their electron-deficient nature, which makes them excellent candidates for n-type organic semiconductor materials. guidechem.com These materials are crucial for the fabrication of organic field-effect transistors (OFETs) and other electronic devices. The planar structure of the quinoxaline ring facilitates π-π stacking, which is essential for efficient charge transport. guidechem.com The presence of methoxy and hydroxyl groups on the this compound scaffold could be used to modulate the electronic properties and influence the molecular packing in the solid state, thereby tuning the semiconductor performance.

| Quinoxaline Derivative Type | Reported Application | Key Properties | Potential Role of this compound |

|---|---|---|---|

| Thiophene-flanked Quinoxalines | Organic Thin-Film Transistors (OTFTs) guidechem.com | Good charge carrier mobility, solution processability. guidechem.com | The hydroxyl and methoxy groups could enhance solubility for solution processing. |

| Donor-Acceptor (D-A) Polymers | Organic Field-Effect Transistors (OFETs) | Tunable bandgap, good air stability. | The electron-donating substituents could be used to fine-tune the energy levels of the polymer. |

In the field of organic light-emitting diodes (OLEDs), quinoxaline derivatives have been extensively investigated as electron-transporting and emissive materials. Their high electron affinity and thermal stability are advantageous for these applications. Functionalization of the quinoxaline core allows for the tuning of the emission color and efficiency. For instance, the introduction of electron-donating groups, such as the methoxy and hydroxyl groups in this compound, can lead to a red-shift in the emission spectrum.

Multifunctional materials based on quinoxaline have been developed that exhibit aggregation-induced emission (AIE) and mechanochromic luminescence, which are desirable properties for advanced display and lighting technologies.

| Quinoxaline-based Material | Application | Performance Highlight | Relevance of this compound Scaffold |

|---|---|---|---|

| Quinoxalines with Triarylamines | Hole-transporting and emitting layers in OLEDs | Tunable emission characteristics. | Could serve as a core for developing new emitters with tailored properties. |

| Functionalized Quinoxaline Emitters | Orange/Red Thermally Activated Delayed Fluorescence (TADF) in OLEDs | High external quantum efficiency. | The substituent pattern could be a starting point for designing new TADF emitters. |

The strong absorption in the UV-visible region and the chemical stability of the quinoxaline ring system make it a suitable chromophore for the development of pigments and dyes. Quinoxaline-based dyes have been synthesized and applied as sensitizers in dye-sensitized solar cells (DSSCs). The performance of these dyes is highly dependent on their molecular structure, which influences their absorption spectra and electrochemical properties. The 6-methoxy and 5-hydroxyl groups in the target scaffold could act as auxochromes, modifying the color and dyeing properties.

Role as a Core Scaffold in Ligand Design for Metal-Organic Frameworks and Coordination Chemistry

The nitrogen atoms of the pyrazine ring in the quinoxaline scaffold are excellent coordination sites for metal ions. This property has been widely exploited in the design of ligands for coordination chemistry and the construction of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis.

The this compound scaffold offers multiple coordination sites: the two nitrogen atoms of the pyrazine ring and the oxygen atom of the hydroxyl group. This tridentate character could lead to the formation of stable and structurally diverse metal complexes and MOFs. The methoxy group can further influence the electronic properties and steric environment of the ligand.

Exploration in Novel Chemical Sensing Platforms

Quinoxaline derivatives have emerged as versatile building blocks for the development of chemical sensors, particularly fluorescent and colorimetric probes. The sensing mechanism often relies on the interaction of the analyte with the quinoxaline scaffold, leading to a detectable change in its optical or electronic properties.

The this compound scaffold is well-suited for this purpose. The hydroxyl group can act as a proton donor or a binding site for metal ions, while the quinoxaline ring system can participate in charge-transfer interactions. The fluorescence of the scaffold can be quenched or enhanced upon binding to a target analyte, forming the basis for a "turn-off" or "turn-on" sensor. For example, the chelation of a metal ion by the nitrogen and hydroxyl groups could lead to a significant change in the fluorescence emission, allowing for the selective detection of that ion.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxyquinoxalin-5-ol, and how can purity be optimized?

- Methodology : Start with a methoxy-substituted quinoxaline precursor. Introduce the hydroxyl group via hydroxylation using oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under controlled temperature (40–60°C) and inert atmosphere. Purify the product using column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol. Monitor reaction progress with TLC and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers determine the solubility profile of this compound for biological assays?

- Methodology : Perform solubility tests in solvents like ethanol, DMSO, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λmax ~300–350 nm) or gravimetric analysis. For low solubility, employ co-solvents (e.g., PEG-400) or sonication. Document stability under these conditions via accelerated degradation studies (40°C/75% RH for 14 days) .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Analyze nuclear Overhauser effect (NOE) in NMR (¹H and ¹³C) to resolve regiochemical ambiguities. Complement with IR spectroscopy to identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹). Computational tools (DFT calculations) can validate bond angles and spatial arrangements .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in electrophilic substitutions?

- Methodology : Screen Lewis acid catalysts (e.g., FeCl₃, AlCl₃) to direct substitutions to specific quinoxaline positions (C-3 or C-7). Vary solvent polarity (e.g., DMF vs. dichloromethane) and temperature (0–80°C). Use kinetic studies (in-situ FTIR or Raman) to track intermediate formation. Compare outcomes with analogous quinoline derivatives (e.g., 6-Methoxyquinolin-8-ol) to infer mechanistic pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Apply Maxwell’s framework for data validation :

- Cross-validate IC₅₀ values using orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme inhibition).

- Analyze cell-line specificity (e.g., MCF-7 vs. HeLa) and assay conditions (e.g., serum-free media vs. serum-containing).

- Use meta-analysis to reconcile discrepancies in antimicrobial efficacy (e.g., Staphylococcus aureus MIC ranges) by standardizing inoculum size and growth media .

Q. How to design a robust enzyme inhibition study targeting bacterial DNA gyrase?

- Methodology :

- Assay Design : Use fluorescence polarization with FITC-labeled DNA to monitor gyrase supercoiling activity. Include positive controls (e.g., ciprofloxacin) and negative controls (DMSO vehicle).

- Data Interpretation : Calculate inhibition constants (Kᵢ) using the Cheng-Prusoff equation. Validate binding via molecular docking (AutoDock Vina) against gyrase’s ATP-binding pocket (PDB: 1KZN).

- Troubleshooting : Address false positives by testing for non-specific aggregation (dynamic light scattering) .

Q. What computational approaches validate spectral data contradictions in oxidation products?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts and compare with experimental data.

- MD Simulations : Simulate solvent interactions (water/ethanol) to explain anomalous solubility or stability results.

- Machine Learning : Train models on PubChem datasets to predict reactivity trends (e.g., oxidation susceptibility of methoxy vs. hydroxyl groups) .

Data Presentation and Reproducibility

Q. How to ensure data reproducibility in multi-institutional studies?

- Methodology :

- Share raw data (HPLC chromatograms, NMR FIDs) via repositories like Zenodo.

- Document synthetic protocols using CHEMRICHER templates, including batch-specific variations (e.g., solvent lot numbers).

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and validate results via round-robin testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.